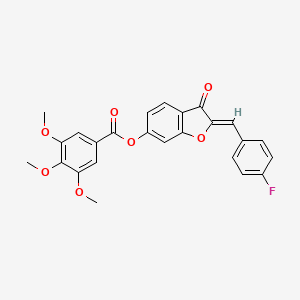

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Descripción

(Z)-2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic benzofuran-derived compound featuring a benzylidene moiety substituted with a fluorine atom at the para position and a 3,4,5-trimethoxybenzoate ester at the 6-position of the benzofuran core. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The Z-configuration of the benzylidene group and the presence of electron-withdrawing (fluorine) and electron-donating (methoxy) substituents create a balance of lipophilicity and reactivity, which may influence biological activity and stability .

Propiedades

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FO7/c1-29-21-11-15(12-22(30-2)24(21)31-3)25(28)32-17-8-9-18-19(13-17)33-20(23(18)27)10-14-4-6-16(26)7-5-14/h4-13H,1-3H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCURAUJJLRPDAP-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)F)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common approach is the condensation of 4-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions to form the benzylidene intermediate. This intermediate is then esterified with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.

Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a benzyl alcohol.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation. For example, studies have demonstrated that benzofuran derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it exhibits potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory diseases and pain management .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of related benzofuran compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors or charge transport materials has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that these compounds can enhance the efficiency of light emission and charge transport .

Summary of Research Findings

Mecanismo De Acción

The mechanism of action of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Analog 1: (2Z)-2-[(E)-3-(2-Methoxyphenyl)prop-2-enylidene]-3-oxo-benzofuran-6-yl 3,4,5-Trimethoxybenzoate

- Structure : The benzylidene group is substituted with a 2-methoxyphenyl allylidene chain instead of 4-fluorobenzylidene. The benzoate ester retains the 3,4,5-trimethoxy substitution .

- Key Differences: Substituent Position: The methoxy group on the benzylidene moiety is at the ortho position (vs. para-fluoro in the target compound), altering steric bulk and electronic interactions.

- Implications : The ortho-methoxy group could reduce metabolic stability compared to the para-fluoro substituent due to increased susceptibility to oxidative demethylation.

Analog 2: (2Z)-7-Methyl-2-(4-Methylbenzylidene)-3-oxo-benzofuran-6-yl 4-Fluorobenzoate

- Structure : Features a 4-methylbenzylidene group and a 4-fluorobenzoate ester (vs. 3,4,5-trimethoxybenzoate in the target compound). A methyl group is also present at the 7-position of the benzofuran core .

- Key Differences: Benzoate Substitution: The single 4-fluoro substituent on the benzoate reduces electron-donating effects compared to the trimethoxy group, likely decreasing solubility in polar solvents.

- Implications : The methyl group on the benzofuran may sterically hinder interactions with biological targets, such as enzymes or receptors.

Research Findings and Implications

- Biological Activity : While specific data for the target compound are unavailable, analogs suggest that trimethoxybenzoate esters exhibit kinase inhibition or antimicrobial properties. The fluorine atom in the target compound may improve bioavailability compared to methyl or methoxy groups .

- Synthetic Challenges : The synthesis of the Z-isomer requires precise control of reaction conditions (e.g., temperature, catalysts), as seen in methods for Analog 1 involving triazine intermediates .

- Stability : The 3,4,5-trimethoxybenzoate group in the target compound likely enhances oxidative stability compared to Analog 2’s 4-fluorobenzoate, which may be prone to hydrolysis.

Actividad Biológica

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Benzofuran moiety : Imparts potential neuroprotective and anti-inflammatory properties.

- Trimethoxybenzoate group : May enhance lipophilicity and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

Studies have reported that this compound possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, potentially reducing the risk of chronic diseases.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell types .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanisms of this compound in a murine model of colitis. The treatment group exhibited reduced colon inflammation and histological damage compared to controls. The levels of inflammatory markers were significantly lower in treated animals, supporting its therapeutic potential in inflammatory bowel diseases .

Research Findings Summary Table

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Benzofuran core formation : Condensation of substituted salicylaldehydes with activated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux in acetone with anhydrous K₂CO₃ as a base .

Benzylidene introduction : A Wittig or Knoevenagel condensation to install the 4-fluorobenzylidene group, requiring controlled pH and temperature to favor the (Z)-isomer .

Esterification : Coupling the benzofuran intermediate with 3,4,5-trimethoxybenzoic acid using DCC/DMAP or other carbodiimide-based reagents .

Key Optimization : Solvent choice (e.g., dichloromethane or ethanol), reflux duration, and chromatographic purification (silica gel, gradient elution) are critical for ≥90% purity .

Basic: How can the stereochemical configuration (Z/E) of the benzylidene group be confirmed?

Methodological Answer:

Use a combination of:

- ¹H NMR : The (Z)-isomer exhibits a deshielded olefinic proton (δ 7.8–8.2 ppm) due to restricted rotation, with coupling constants (J = 12–14 Hz) distinct from the (E)-form .

- NOESY : Nuclear Overhauser effects between the 4-fluorophenyl proton and the benzofuran oxygen confirm the (Z)-configuration .

- X-ray crystallography : Definitive structural assignment via single-crystal diffraction, though challenging due to the compound’s low crystallinity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H, ¹³C, 2D-COSY/HMBC) : Assign methoxy (δ 3.7–3.9 ppm), ester carbonyl (δ 165–170 ppm), and benzylidene protons .

- HRMS : Confirm molecular formula (e.g., C₂₇H₂₁F O₈ requires m/z 492.1221) with ≤2 ppm error .

- FT-IR : Validate ester C=O (1720–1740 cm⁻¹) and benzofuran C-O-C (1250–1270 cm⁻¹) .

Advanced: How can reaction conditions be optimized to minimize byproducts during benzylidene formation?

Methodological Answer:

- Temperature control : Maintain 60–70°C to avoid thermal decomposition of the fluorobenzaldehyde precursor .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (proline derivatives) to enhance regioselectivity .

- Solvent polarity : Use aprotic solvents (e.g., DMF) to stabilize the transition state and reduce side reactions like hydrolysis .

- Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and halt at ~85% conversion to prevent over-reaction .

Advanced: What structure-activity relationship (SAR) hypotheses can guide bioactivity studies?

Methodological Answer:

- Trimethoxy substitution : The 3,4,5-trimethoxybenzoate group mimics colchicine’s tubulin-binding motif, suggesting potential antiproliferative activity .

- Fluorine position : Para-fluorine on the benzylidene enhances metabolic stability and lipophilicity, improving membrane permeability .

- Benzofuran core : The conjugated system may intercalate DNA or inhibit redox enzymes (e.g., COX-2) .

Experimental validation : Compare IC₅₀ values against analogs with varying substituents in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required) .

- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to reduce variability .

- Target engagement assays : Confirm mechanism via Western blot (e.g., tubulin polymerization) or enzyme inhibition kinetics .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR), focusing on hydrophobic pockets accommodating trimethoxy groups .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzylidene group .

- Hydrolysis risk : Avoid aqueous buffers at pH >8, which cleave the ester linkage .

- Analytical checks : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.